
2,3,3-Trimethyl-1,3-thiasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-1,3-thiasilinane is a heterocyclic compound that contains both sulfur and silicon atoms within its structure. This compound is part of the thiasilinane family, which is known for its unique chemical properties and reactivity. The presence of sulfur and silicon in the ring structure imparts distinct characteristics to the compound, making it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1,3-thiasilinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal sila-Pummerer rearrangement of diastereomeric this compound S-oxides When heated in carbon tetrachloride (CCl4), the trans isomer converts into the cis isomer, which rapidly rearranges into 2,2,7-trimethyl-1,6,2-oxathiasilepane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-1,3-thiasilinane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and silicon atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert sulfoxides back to sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the silicon or sulfur atoms.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of this compound, such as 2,2,7-trimethyl-1,6,2-oxathiasilepane and siloxanes .
科学的研究の応用
2,3,3-Trimethyl-1,3-thiasilinane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of 2,3,3-trimethyl-1,3-thiasilinane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of sulfur and silicon atoms, which can participate in various chemical transformations. For example, the inversion at the sulfur atom in this compound S-oxides under the action of triethyloxonium tetrafluoroborate has been studied, revealing a high energy barrier for thermal inversion .
類似化合物との比較
Similar Compounds
2,4,4-Trimethyl-1,4-thiasilinane: This compound is an isomer of 2,3,3-trimethyl-1,3-thiasilinane and exhibits different reactivity and stability.
3,3-Dimethyl-1λ4,3-thiasilinane 1-oxide: Another related compound that undergoes lithiation-methylation reactions under the action of butyllithium.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of both sulfur and silicon atoms in the ring structure. This unique configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
CAS番号 |
88820-74-0 |
|---|---|
分子式 |
C7H16SSi |
分子量 |
160.35 g/mol |
IUPAC名 |
2,3,3-trimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3 |
InChIキー |
NUCGIDCGFCGHCD-UHFFFAOYSA-N |
正規SMILES |
CC1[Si](CCCS1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



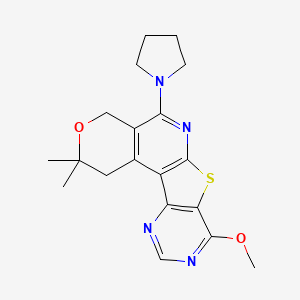
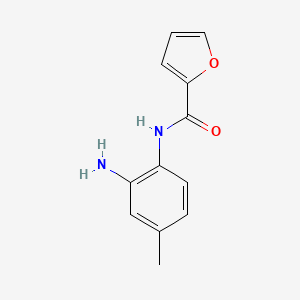
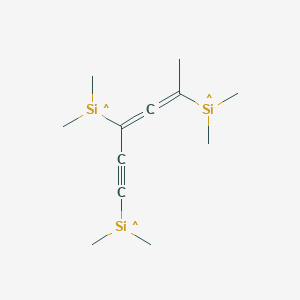
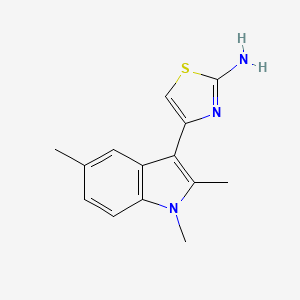
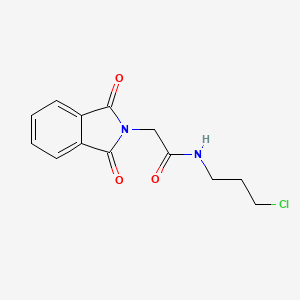

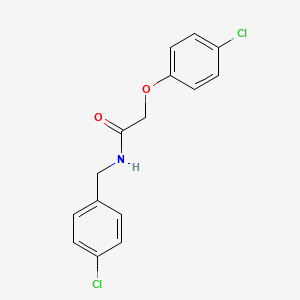
![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
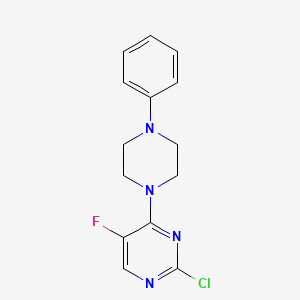
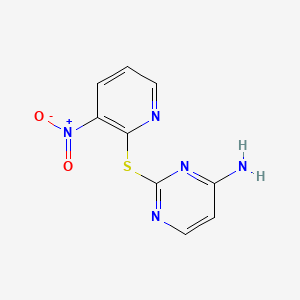
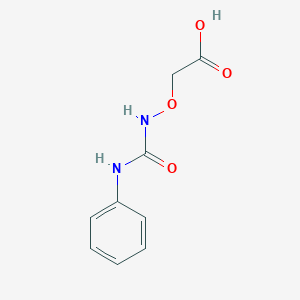
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)
